DMTr-TNA A(Bz)-amidite

Description

Propriétés

Formule moléculaire |

C46H50N7O7P |

|---|---|

Poids moléculaire |

843.9 g/mol |

Nom IUPAC |

N-[9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C46H50N7O7P/c1-31(2)53(32(3)4)61(58-27-13-26-47)60-41-39(28-57-45(41)52-30-50-40-42(48-29-49-43(40)52)51-44(54)33-14-9-7-10-15-33)59-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29-32,39,41,45H,13,27-28H2,1-6H3,(H,48,49,51,54)/t39-,41+,45+,61?/m0/s1 |

Clé InChI |

QDGHMYBPKHSPSZ-BZWOVQDPSA-N |

SMILES isomérique |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](CO[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

SMILES canonique |

CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Origine du produit |

United States |

Foundational & Exploratory

The Cornerstone of Xeno-Nucleic Acid Synthesis: A Technical Guide to DMTr-TNA A(Bz)-amidite

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of N-[9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide, commonly known as DMTr-TNA A(Bz)-amidite. This key phosphoramidite (B1245037) monomer is instrumental in the synthesis of α-L-threofuranosyl nucleic acid (TNA), a synthetic xeno-nucleic acid (XNA) with significant potential in therapeutics, diagnostics, and synthetic biology. TNA's unique threose sugar backbone, which is one atom shorter than the ribose or deoxyribose found in RNA and DNA, confers remarkable properties, including enhanced stability and resistance to enzymatic degradation.

Core Properties and Structure

This compound is a cornerstone for introducing adenine (B156593) bases into a growing TNA oligonucleotide chain during solid-phase synthesis. Its structure is meticulously designed with protective groups to ensure specific and efficient coupling.

The molecule consists of three key components:

-

α-L-threofuranosyl sugar: This four-membered ring structure imparts a conformational rigidity that enhances the stability of the resulting TNA duplexes.[1]

-

Protective Groups:

-

Phosphoramidite Linkage: The 3'-O-(2-cyanoethoxy)(diisopropylamino)phosphino group is crucial for the coupling reaction to the 5'-hydroxyl of the growing TNA strand.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C46H50N7O7P | [1][2][3] |

| Molecular Weight | 843.9 g/mol | [1][2][3] |

| CAS Number | 325683-93-0 | [2] |

| Appearance | White or off-white solid | [4] |

| Solubility | Freely soluble in anhydrous acetonitrile (B52724) (>50 mg/mL) and dichloromethane; insoluble in aqueous buffers. Sparingly soluble in DMSO and ethanol. | [1][2] |

| Storage Stability | Stable at -20°C under argon for over 12 months. Degrades upon exposure to moisture, acids, or elevated temperatures (>40°C). | [1][3] |

| UV-Vis Absorption (λmax) | 260 nm (adenine chromophore) | [1] |

| Molar Extinction Coefficient (ε) | 15,400 L·mol⁻¹·cm⁻¹ | [1] |

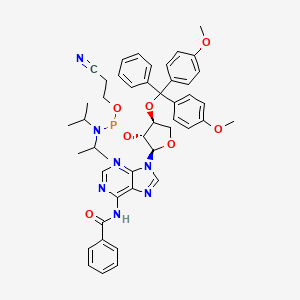

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of TNA Oligonucleotides

This compound is utilized in standard automated solid-phase oligonucleotide synthesis.[5][6] The synthesis cycle involves four key steps: deprotection, coupling, capping, and oxidation.

Experimental Protocol: Solid-Phase TNA Synthesis

-

Deprotection: The 5'-DMTr group of the nucleotide bound to the solid support is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.[1] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: A 0.1 M solution of this compound in anhydrous acetonitrile is activated by an activator, such as 5-ethylthio-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of deletion sequences in the final oligonucleotide product.[1]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) triester by treatment with an oxidizing agent, such as a solution of 0.02 M iodine in a mixture of THF, water, and pyridine.[1]

This cycle is repeated until the desired TNA oligonucleotide sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support and the base-protecting groups are removed. Purification is typically performed using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[7]

Coupling Efficiency

The choice of activator can significantly impact the coupling efficiency of this compound.

| Activator | Reaction Time (min) | Coupling Yield (%) | Purity (HPLC) (%) |

| 5-Ethylthio-1H-tetrazole (ETT) | 10 | 98.5 | 99.2 |

| Dicyanoimidazole (DCI) | 15 | 95.1 | 97.8 |

| Pyridinium Trifluoroacetate (Py·TFA) | 20 | 92.3 | 96.5 |

Data adapted from Vulcanchem.[1]

The workflow for solid-phase TNA oligonucleotide synthesis is depicted in the following diagram.

Caption: Workflow of TNA oligonucleotide synthesis.

Performance and Applications of TNA Oligonucleotides

TNA oligonucleotides synthesized using this compound exhibit unique and advantageous properties compared to their natural DNA and RNA counterparts.

Hybridization and Stability

TNA can form stable duplexes with itself, as well as with complementary DNA and RNA strands, following Watson-Crick base pairing rules.[8][9]

| Duplex Type | Melting Temperature (Tₘ) | Thermodynamic Stability (ΔG°) | Mismatch Discrimination (ΔTₘ) |

| TNA:DNA | 2–5°C higher than DNA:DNA | -9.2 kcal/mol | 8–12°C for single-base mismatches |

| DNA:DNA | Baseline | -7.8 kcal/mol | 4–6°C for single-base mismatches |

Data adapted from Vulcanchem.[1]

The enhanced thermal stability of TNA:DNA duplexes is attributed to the reduced conformational flexibility of the threose sugar backbone, which promotes better base stacking.[1]

Nuclease Resistance

A significant advantage of TNA is its high resistance to enzymatic degradation. TNA oligonucleotides have been shown to retain over 80% integrity after 24 hours of incubation in 10% fetal bovine serum, whereas DNA is completely degraded within 2 hours.[1] This property makes TNA a promising candidate for in vivo therapeutic applications.

Applications in Research and Drug Development

The unique characteristics of TNA open up a wide range of applications for researchers, scientists, and drug development professionals:

-

Therapeutic Aptamers: TNA's high stability and binding affinity make it an excellent candidate for the development of therapeutic aptamers that can bind to specific molecular targets with high precision.[9][10]

-

Antisense Therapy: TNA-based antisense oligonucleotides are being investigated for their potential to silence gene expression with high specificity and longevity.[7][9]

-

Diagnostics: The enhanced mismatch discrimination of TNA probes can lead to the development of more accurate and sensitive diagnostic assays.[11]

-

Synthetic Biology: TNA serves as a valuable tool in synthetic biology for constructing artificial genetic systems and studying the fundamental principles of heredity and evolution.[10]

-

Gene Silencing: Engineered TNA-based enzymes have demonstrated the ability to selectively cleave RNA substrates, offering a novel approach for gene silencing in therapeutic contexts, such as targeting mutant EGFR mRNA in cancer cells.[9]

While TNA-based therapeutics are still in the developmental stages, the unique properties conferred by the threose backbone, enabled by high-quality synthesis using monomers like this compound, position TNA as a highly promising platform for the next generation of nucleic acid-based drugs and research tools. There is ongoing research into the development of novel therapies targeting cancer and other diseases.[12][13]

References

- 1. This compound () for sale [vulcanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | BroadPharm [broadpharm.com]

- 4. DMTr-TNA-C(Bz)-amidite_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synoligo.com [synoligo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]

- 10. Enzyme Engineered To Produce Threose Nucleic Acid, a Synthetic Genetic Material | Technology Networks [technologynetworks.com]

- 11. researchgate.net [researchgate.net]

- 12. tnatherapeutics.com [tnatherapeutics.com]

- 13. tnatherapeutics.com [tnatherapeutics.com]

An In-Depth Technical Guide to DMTr-TNA A(Bz)-amidite: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-[9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide, commonly known as DMTr-TNA A(Bz)-amidite. Threose Nucleic Acid (TNA) is a synthetic genetic polymer with a simplified four-carbon threose sugar backbone, offering unique properties that make it a compelling candidate for various research and therapeutic applications. This document details the structure and properties of the adenosine (B11128) phosphoramidite (B1245037) building block, this compound, and provides protocols for its use in oligonucleotide synthesis.

Core Structure and Physicochemical Properties

This compound is a key monomer used in the chemical synthesis of TNA oligonucleotides.[1][2][3] Its structure is comprised of three essential components: an α-L-threofuranosyl sugar, a protected adenine (B156593) base, and a phosphoramidite group.[4]

-

Threose Sugar Backbone: The defining feature of TNA is the α-L-threofuranosyl sugar, which has a four-carbon ring structure. This is in contrast to the five-carbon ribose and deoxyribose sugars found in RNA and DNA, respectively.[4][5] This altered backbone geometry imparts significant conformational rigidity.[4]

-

Protecting Groups: To ensure specific and efficient synthesis, several protecting groups are employed:

-

Dimethoxytrityl (DMTr): A bulky, acid-labile group attached to the 3'-hydroxyl of the threose sugar. It protects this hydroxyl group during the coupling reaction and is removed in a controlled manner to allow for the addition of the next nucleotide.[4]

-

Benzoyl (Bz): This group protects the exocyclic amine of the adenine base, preventing unwanted side reactions during synthesis.[4]

-

Diisopropylamino and Cyanoethyl: These groups are part of the phosphoramidite moiety at the 2'-position, which is activated for coupling to the growing oligonucleotide chain.[4]

-

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The unique structural features of TNA, synthesized using monomers like this compound, result in distinct physicochemical and biological properties compared to native DNA.

| Property | Value/Observation | Comparison to DNA | Reference |

| Molecular Formula | C46H50N7O7P | - | [4][6][7] |

| Molecular Weight | 843.9 g/mol | - | [4][6][7] |

| Melting Temperature (Tₘ) of TNA:DNA duplexes | 2–5°C higher | Higher stability | [4] |

| Single-Base Mismatch Discrimination (ΔTₘ) | 8–12°C | 4–6°C for DNA probes | [4] |

| Thermodynamic Stability (ΔG°) of TNA:DNA duplexes | -9.2 kcal/mol | -7.8 kcal/mol for DNA:DNA | [4] |

| Nuclease Resistance (in 10% fetal bovine serum) | >80% integrity after 24h | Complete degradation within 2h | [4] |

| Coupling Efficiency (Mechanochemical Synthesis) | 97% | 93% in solution-phase | [4] |

Experimental Protocols

The primary application of this compound is in the solid-phase synthesis of TNA oligonucleotides using the phosphoramidite method.[1][2][3][4] This process is typically automated on a standard DNA synthesizer.[1][2][3]

Standard Solid-Phase TNA Oligonucleotide Synthesis

This protocol outlines the key steps in a single synthesis cycle for the addition of one TNA monomer.

1. Support Material:

-

Controlled Pore Glass (CPG) is a common solid support.[4]

2. Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[4]

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (B52724).

-

Monomer Solution: 0.1 M this compound in anhydrous Acetonitrile.[4]

-

Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF).

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.[4]

-

Washing Solution: Anhydrous Acetonitrile.

3. Synthesis Cycle:

-

Step 1: Deblocking (Detritylation)

-

The solid support with the growing oligonucleotide chain is treated with the deblocking solution to remove the DMTr protecting group from the 5'-hydroxyl (or in the case of TNA's 3'->2' synthesis, the terminal hydroxyl group).[4]

-

This exposes a free hydroxyl group for the next coupling reaction.

-

The support is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMTr cation.

-

-

Step 2: Coupling

-

The this compound solution and the activator solution are simultaneously delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

-

This intermediate reacts with the free hydroxyl group on the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage.

-

This reaction is typically allowed to proceed for 10 minutes at room temperature.[4]

-

-

Step 3: Capping

-

Following the coupling step, a small percentage of the free hydroxyl groups may not have reacted.

-

To prevent the formation of deletion mutations in the final oligonucleotide, these unreacted groups are permanently blocked by acetylation.

-

This is achieved by treating the support with the capping solutions.

-

-

Step 4: Oxidation

-

The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester.

-

The oxidizing solution is passed through the column, converting the P(III) to a P(V) species.[4]

-

-

Step 5: Washing

-

The support is washed with anhydrous acetonitrile to remove any residual reagents before the next cycle begins.

-

This cycle is repeated until the desired TNA oligonucleotide sequence is synthesized.

Post-Synthesis Cleavage and Deprotection

-

Cleavage from Support: The synthesized TNA is cleaved from the solid support using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

-

Base Deprotection: The same ammonium hydroxide treatment also removes the benzoyl protecting groups from the adenine bases.

-

Phosphate Deprotection: The cyanoethyl groups on the phosphate backbone are also removed during the ammonium hydroxide treatment.

-

Purification: The final TNA oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).

Visualized Workflows

TNA Oligonucleotide Synthesis Cycle

The following diagram illustrates the logical flow of the solid-phase synthesis cycle for TNA oligonucleotides.

Caption: Workflow for solid-phase TNA oligonucleotide synthesis.

This comprehensive guide provides essential information for researchers and professionals working with TNA and its phosphoramidite building blocks. The unique properties of TNA make it a valuable tool in the fields of synthetic biology, diagnostics, and therapeutics.

References

- 1. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. Synthesis of Threose Nucleic Acid (TNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]

- 4. This compound () for sale [vulcanchem.com]

- 5. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]

- 6. This compound | BroadPharm [broadpharm.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Core Principles of Threose Nucleic Acid (TNA) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue that utilizes a four-carbon threose sugar backbone, distinguishing it from the five-carbon ribose and deoxyribose sugars found in RNA and DNA, respectively. This structural modification confers upon TNA a remarkable resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the fundamental principles of TNA synthesis, encompassing both chemical and enzymatic methodologies. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of TNA.

Chemical Synthesis of TNA

The predominant method for the chemical synthesis of TNA oligonucleotides is the phosphoramidite (B1245037) method, a well-established technique for solid-phase synthesis of nucleic acids.[1][2][3] This process involves the sequential addition of protected TNA monomer units to a growing chain attached to a solid support. The key steps in this process are the synthesis of the TNA phosphoramidite monomers and the subsequent solid-phase oligonucleotide synthesis.

TNA Phosphoramidite Monomer Synthesis

The synthesis of TNA phosphoramidite monomers is a multi-step process that begins with a readily available starting material, L-ascorbic acid. The overall yield for the synthesis of TNA nucleosides is in the range of 16-23%, depending on the specific nucleobase.[4]

The key stages in TNA phosphoramidite monomer synthesis are:

-

Synthesis of the Protected Threofuranosyl Sugar: This process commences with L-ascorbic acid and involves a series of four chemical transformations to produce the protected threofuranosyl sugar.[1][5][6]

-

Glycosylation: The protected sugar is then coupled with a nucleobase (adenine, guanine, cytosine, or thymine) through a Vorbrüggen-Hilbert-Johnson glycosylation reaction to form the desired threofuranosyl nucleoside.[1][3][7]

-

Protection of the 3'-Hydroxyl Group: The 3'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMTr) group. This step is crucial for directing the subsequent phosphitylation to the correct position. A published protocol for the DMTr protection of a guanosine (B1672433) TNA nucleoside reported a yield of 61%.[8]

-

Phosphitylation: The final step in monomer synthesis is the introduction of a phosphoramidite group at the 2'-position of the sugar. This is achieved by reacting the DMTr-protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like diisopropylethylamine (DIPEA). A 47% yield has been reported for the phosphitylation of a guanosine TNA monomer.[8]

The following diagram illustrates the general workflow for TNA phosphoramidite monomer synthesis:

Caption: Workflow for TNA phosphoramidite monomer synthesis.

Solid-Phase TNA Oligonucleotide Synthesis

TNA oligonucleotides are synthesized on an automated DNA synthesizer, such as the ABI 3400, using the phosphoramidite monomers.[1][8][9][10] The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles, with each cycle adding one nucleotide to the growing chain.

The four main steps in each cycle of solid-phase synthesis are:

-

Deblocking (Detritylation): The DMTr protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, which is attached to the solid support.

-

Coupling: The next TNA phosphoramidite monomer is activated and coupled to the deprotected 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion mutations in the final product.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

The following diagram illustrates the solid-phase synthesis cycle:

Caption: The four-step cycle of solid-phase TNA synthesis.

Enzymatic Synthesis of TNA

Enzymatic methods offer an alternative approach to TNA synthesis, utilizing engineered DNA polymerases to incorporate threose nucleotide triphosphates (tNTPs) into a growing nucleic acid chain. This method is particularly useful for generating longer TNA sequences and for studying the properties of TNA in biological systems.

Polymerase-Mediated TNA Synthesis

Therminator DNA polymerase, a variant of the 9°N DNA polymerase, has been shown to be an efficient enzyme for the DNA-template-dependent synthesis of TNA.[11][12] This polymerase can synthesize TNA oligomers of at least 80 nucleotides in length with high fidelity.[1][11]

The key components of a typical polymerase-mediated TNA synthesis reaction are:

-

DNA Template: A single-stranded DNA molecule that provides the sequence information for the TNA synthesis.

-

Primer: A short DNA oligonucleotide that is complementary to a region of the template and provides a starting point for the polymerase.

-

Therminator DNA Polymerase: The enzyme that catalyzes the polymerization reaction.

-

tNTPs: Threose nucleoside triphosphates (tATP, tGTP, tCTP, tTTP) are the building blocks for the TNA strand.

-

Reaction Buffer: Provides the optimal conditions (pH, salt concentration) for the polymerase activity.

The following diagram illustrates the workflow for enzymatic TNA synthesis:

Caption: Workflow for enzymatic TNA synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to TNA synthesis.

Table 1: Yields in TNA Phosphoramidite Monomer Synthesis

| Synthesis Step | Nucleoside | Protecting Group | Reported Yield (%) | Reference |

| Overall Nucleoside Synthesis | A, C, G, T | Various | 16 - 23 | [4] |

| 3'-DMTr Protection | Guanosine | - | 61 | [8] |

| 2'-Phosphitylation | Guanosine | - | 47 | [8] |

Table 2: Coupling Efficiency in Solid-Phase TNA Synthesis

| TNA Monomer | Protecting Group on Guanine | Coupling Conditions | Coupling Efficiency (%) | Reference |

| tG phosphoramidite | Acetyl (less bulky) | 5-min coupling, 50 mM | Higher | [8][13] |

| tG phosphoramidite | DPC and Acetyl (bulky) | 5-min coupling, 50 mM | Lower | [8][13] |

Table 3: Fidelity of Enzymatic TNA Synthesis

| Polymerase | Error Rate (mutations/bp/doubling) | Reference |

| Therminator DNA Polymerase (TNA synthesis) | High fidelity, sufficient for in vitro selection | [1][11] |

| Taq DNA Polymerase (DNA synthesis) | ~1 x 10⁻⁵ to 2 x 10⁻⁴ | [14] |

| Phusion DNA Polymerase (DNA synthesis) | 1.58 x 10⁻⁶ | [15] |

Experimental Protocols

Protocol 1: Solid-Phase TNA Oligonucleotide Synthesis on an ABI 3400 DNA Synthesizer

This protocol is a general guideline for the synthesis of TNA oligonucleotides using an automated DNA synthesizer. Specific parameters may need to be optimized based on the sequence and desired scale.

Materials:

-

TNA phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile (B52724) (0.1 M)

-

Solid support functionalized with the first nucleoside

-

Standard DNA synthesis reagents (activator, capping solution, oxidizing solution, deblocking solution)

-

Anhydrous acetonitrile

-

ABI 3400 DNA Synthesizer

Procedure:

-

Synthesizer Preparation: Ensure the DNA synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.

-

Sequence Programming: Enter the desired TNA sequence into the synthesizer's software.

-

Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:

-

Detritylation: Removal of the 5'-DMTr group.

-

Coupling: A 5-minute coupling time with 50 mM phosphoramidite solution is a typical starting point for TNA monomers.[8]

-

Capping: Acetylation of unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite triester to a phosphate triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and deprotected. This is typically achieved by treating the solid support with a 30% aqueous ammonium (B1175870) hydroxide (B78521) solution for 18 hours at 55°C.[8]

-

Purification: The crude TNA oligonucleotide is purified by HPLC.

Protocol 2: Enzymatic Synthesis of TNA using Therminator DNA Polymerase

This protocol provides a general method for the template-directed synthesis of TNA.

Materials:

-

DNA template and primer

-

Therminator DNA Polymerase

-

tNTP mix (tATP, tGTP, tCTP, tTTP)

-

10x ThermoPol Reaction Buffer (20 mM Tris-HCl, 10 mM (NH₄)₂SO₄, 10 mM KCl, 2 mM MgSO₄, 0.1% Triton® X-100, pH 8.8 @ 25°C)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following components:

-

10x ThermoPol Reaction Buffer: 5 µL

-

DNA template (e.g., 10 µM): 1 µL

-

Primer (e.g., 10 µM): 1 µL

-

tNTP mix (e.g., 10 mM each): 1 µL

-

Therminator DNA Polymerase (e.g., 2 U/µL): 1 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

Incubation: Incubate the reaction mixture at a temperature optimal for Therminator polymerase with TNA substrates, typically between 55°C and 75°C.[11][12] The incubation time will depend on the length of the desired TNA product.

-

Enzyme Inactivation: Stop the reaction by heat inactivation of the polymerase (if applicable) or by adding a stop solution (e.g., EDTA).

-

Purification: Purify the synthesized TNA oligonucleotide using methods such as HPLC or gel electrophoresis.

Purification and Characterization

Purification by HPLC

High-performance liquid chromatography (HPLC) is the most common method for purifying synthetic TNA oligonucleotides.[4][16][17][18] Both ion-pair reversed-phase (IP-RP) HPLC and anion-exchange (AEX) HPLC can be used.

-

IP-RP-HPLC: Separates oligonucleotides based on their hydrophobicity. A typical gradient for purification involves a mobile phase of acetonitrile in a triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer, with a linear gradient from 5% to 95% acetonitrile over 30 minutes.[16]

-

AEX-HPLC: Separates oligonucleotides based on their charge (i.e., the number of phosphate groups). This method is particularly useful for separating full-length products from shorter, truncated sequences.

Characterization by Mass Spectrometry and NMR

The identity and purity of synthesized TNA oligonucleotides are confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry: Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are used to determine the molecular weight of the TNA oligonucleotide, confirming that the correct sequence has been synthesized.[8][13]

-

NMR Spectroscopy: 1H and 31P NMR spectroscopy can be used to provide detailed structural information about the TNA oligonucleotide, including the conformation of the sugar-phosphate backbone and the integrity of the nucleobases.

Conclusion

The synthesis of threose nucleic acid represents a significant advancement in the field of synthetic genetics. Both chemical and enzymatic methods provide robust and reliable pathways for the production of TNA oligonucleotides. The phosphoramidite-based solid-phase synthesis is a well-established and automated method for producing shorter TNA sequences with high purity. Enzymatic synthesis, on the other hand, offers a powerful tool for generating longer TNA polymers and for exploring their biological functions. The continued development and optimization of TNA synthesis methodologies will undoubtedly pave the way for novel applications of this exciting class of xeno-nucleic acids in therapeutics, diagnostics, and synthetic biology.

References

- 1. High fidelity TNA synthesis by Therminator polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Threose Nucleic Acid (TNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]

- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. neb.com [neb.com]

- 6. asu.elsevierpure.com [asu.elsevierpure.com]

- 7. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. RCF | DNA Synthesizer [hsc.edu.kw]

- 11. academic.oup.com [academic.oup.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

- 17. atdbio.com [atdbio.com]

- 18. agilent.com [agilent.com]

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the Role of the DMTr Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of synthetic chemistry, the construction of oligonucleotides—short nucleic acid fragments—stands as a cornerstone for advancements in molecular biology, genetic diagnostics, and the development of novel therapeutics. The automated solid-phase phosphoramidite (B1245037) method is the bedrock of modern oligonucleotide synthesis, a cyclical process requiring the strategic protection and deprotection of reactive functional groups on the nucleoside building blocks. Among the arsenal (B13267) of protective groups, the 4,4'-dimethoxytrityl (DMTr) group reigns supreme for the safeguarding of the 5'-hydroxyl function. Its unique combination of stability under neutral and basic conditions and facile removal under mild acidic conditions makes it an indispensable tool for ensuring the fidelity and efficiency of oligonucleotide synthesis. This technical guide provides a comprehensive exploration of the pivotal role of the DMTr protecting group, detailing its chemical properties, mechanism of action, and the critical impact it has on the overall success of oligonucleotide synthesis.

The Phosphoramidite Synthesis Cycle: A Symphony of Controlled Reactions

The synthesis of oligonucleotides via the phosphoramidite method is a highly optimized, cyclical four-step process performed on an automated synthesizer. The DMTr group is central to the success of this cycle.

-

Deblocking (Detritylation): The cycle commences with the removal of the acid-labile 5'-DMTr group from the nucleoside anchored to the solid support. This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[1][2]

-

Coupling: The next phosphoramidite monomer, itself protected with a 5'-DMTr group, is activated and reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This forms a new phosphite (B83602) triester linkage.[2][3]

-

Capping: To prevent the elongation of any unreacted chains (failure sequences), a capping step is introduced. This involves the acetylation of any free 5'-hydroxyl groups, rendering them inert in subsequent cycles.[2][3]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester, completing the addition of a new nucleotide.[2][3]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

The Guardian of the 5'-Hydroxyl: The DMTr Group

The 4,4'-dimethoxytrityl group is a bulky, hydrophobic moiety that is selectively attached to the primary 5'-hydroxyl group of a nucleoside. This protection is crucial for several reasons:

-

Preventing Self-Polymerization: By blocking the reactive 5'-hydroxyl group, the DMTr group prevents the phosphoramidite monomers from reacting with each other during the synthesis process.[1][2]

-

Enhancing Solubility: The lipophilic nature of the DMTr group increases the solubility of the nucleoside phosphoramidites in the organic solvents used in automated synthesis.

-

Facilitating Purification: The hydrophobicity of the DMTr group is exploited in a purification strategy known as "trityl-on" purification. After synthesis, the full-length oligonucleotide retains its 5'-DMTr group, while shorter "failure" sequences do not. This difference in hydrophobicity allows for efficient separation of the desired product using reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE).[4][5]

Quantitative Data on DMTr Group Performance

The efficiency of the detritylation and coupling steps is paramount to achieving high yields of the full-length oligonucleotide. The following tables summarize key quantitative data related to the performance of the DMTr protecting group.

Table 1: Comparison of Detritylation Agents

| Detritylation Agent | pKa | Typical Concentration | Relative Detritylation Rate | Potential for Depurination |

| Trichloroacetic Acid (TCA) | 0.7 | 3% in Dichloromethane (B109758) (DCM) | Fast | Higher |

| Dichloroacetic Acid (DCA) | 1.5 | 3% in Dichloromethane (DCM) | Slower | Lower |

Data compiled from various sources, including[6].

Table 2: Impact of Detritylation Time on Oligonucleotide Yield

This table presents data from a study on the synthesis of a 10-mer thymidine (B127349) oligonucleotide (T10) using 3% Dichloroacetic Acid (DCA) for detritylation.

| Continuous Acid Delivery Time (seconds) | Yield of Full-Length T10-mer (%) |

| 110 | 89 |

| 40 | 87 |

| 20 | 73 |

Table 3: Stepwise Coupling Efficiency and Overall Yield

The stepwise coupling efficiency has a dramatic impact on the final yield of the full-length oligonucleotide. Even a small decrease in efficiency per cycle results in a significant reduction in the overall yield, especially for longer oligonucleotides. A coupling efficiency of over 99% is typically desired.

| Stepwise Coupling Efficiency (%) | Overall Yield of a 20-mer (%) | Overall Yield of a 50-mer (%) | Overall Yield of a 100-mer (%) |

| 99.5 | 90.5 | 77.9 | 60.6 |

| 99.0 | 81.8 | 60.5 | 36.6 |

| 98.5 | 73.9 | 47.0 | 22.0 |

| 98.0 | 66.8 | 36.4 | 13.3 |

Experimental Protocols

Protocol 1: 5'-O-Dimethoxytritylation of 2'-Deoxythymidine

This protocol describes the chemical attachment of the DMTr group to the 5'-hydroxyl of 2'-deoxythymidine.

Materials:

-

2'-Deoxythymidine

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

-

Anhydrous Pyridine (B92270)

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Co-evaporate 2'-deoxythymidine with anhydrous pyridine to remove any residual water.

-

Dissolve the dried 2'-deoxythymidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add 4-(Dimethylamino)pyridine (DMAP) to the solution.

-

In a separate flask, dissolve 4,4'-dimethoxytrityl chloride (DMTr-Cl) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the nucleoside solution with stirring.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the 5'-O-DMTr-2'-deoxythymidine.

Protocol 2: On-Column Detritylation during Automated Synthesis

This protocol outlines the detritylation step as it occurs on an automated DNA synthesizer.

Reagents:

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent like dichloromethane (DCM).

-

Washing solvent: Anhydrous acetonitrile (B52724).

Procedure (automated):

-

The synthesis column containing the solid support with the growing oligonucleotide chain, terminated by a 5'-DMTr group, is flushed with the deblocking solution.

-

The acid flows through the column for a pre-programmed time (typically 20-120 seconds) to effect the cleavage of the DMTr group.

-

The liberated DMTr cation, which has a characteristic orange color, is washed out of the column with anhydrous acetonitrile. The intensity of this color can be measured spectrophotometrically to monitor the efficiency of the preceding coupling step.[5]

-

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMTr group, preparing the support-bound oligonucleotide for the next coupling cycle.

Visualizing the Process: Diagrams of Key Pathways

To better illustrate the chemical transformations and workflows involved, the following diagrams are provided in the DOT language for Graphviz.

Conclusion

The 4,4'-dimethoxytrityl protecting group is a cornerstone of modern oligonucleotide synthesis, enabling the precise and efficient construction of nucleic acid chains. Its acid lability, coupled with its stability to other reagents in the synthesis cycle, allows for the controlled, stepwise addition of nucleoside phosphoramidites. Furthermore, its hydrophobic nature provides a powerful handle for the purification of the final product, ensuring the high fidelity required for demanding research, diagnostic, and therapeutic applications. A thorough understanding of the role and chemistry of the DMTr group is essential for any scientist or professional involved in the field of oligonucleotide synthesis and its myriad applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. WO2000055170A1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]

- 6. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoyl (Bz) Protecting Group for Adenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the benzoyl (Bz) group for the protection of the exocyclic N⁶-amino group of adenine (B156593), a critical step in modern oligonucleotide synthesis. This document details the protection and deprotection methodologies, presents quantitative data on reaction efficiencies, and outlines potential side reactions, offering valuable insights for researchers in drug development and nucleic acid chemistry.

Introduction: The Role of the Benzoyl Group in Oligonucleotide Synthesis

In the chemical synthesis of DNA and RNA oligonucleotides, the exocyclic amino groups of the nucleobases adenine, guanine, and cytosine must be protected to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps. The benzoyl (Bz) group is a widely used protecting group for adenine due to its stability under the conditions of oligonucleotide synthesis and its reliable removal during the final deprotection step.

The benzoyl group is introduced to the N⁶ position of adenine, forming N⁶-benzoyladenine. This protection strategy is integral to the phosphoramidite method of solid-phase oligonucleotide synthesis, ensuring the fidelity of the synthesized nucleic acid sequence.

Protection of Adenine with the Benzoyl Group

The benzoylation of adenine is typically achieved using benzoyl chloride. To prevent reaction at the hydroxyl groups of the sugar moiety in adenosine (B11128), these are often protected prior to benzoylation, commonly with silyl (B83357) ethers like trimethylsilyl (B98337) (TMS).

Experimental Protocol: Benzoylation of Adenosine

The following is a general protocol for the N⁶-benzoylation of adenosine, based on established chemical principles.

Materials:

-

Adenosine

-

Hexamethyldisilazane (HMDS)

-

Pyridine (B92270) (anhydrous)

-

Benzoyl chloride

-

Ammonia (B1221849) solution

-

Ethyl acetate

-

Methanol

Procedure:

-

Silylation: Suspend adenosine in a mixture of pyridine and hexamethyldisilazane. Heat the mixture to reflux to facilitate the formation of the trimethylsilyl-protected adenosine.

-

Benzoylation: Cool the reaction mixture and slowly add benzoyl chloride. The reaction is typically stirred for several hours at room temperature.

-

Hydrolysis (Deprotection of Silyl Groups): After the benzoylation is complete, carefully add water and then a concentrated ammonia solution to remove the silyl protecting groups from the sugar hydroxyls.

-

Work-up and Purification: Concentrate the reaction mixture. The crude N⁶-benzoyladenosine can then be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/methanol mixture, to yield the final product.

Deprotection of N⁶-Benzoyladenine

The removal of the benzoyl protecting group is a critical final step in oligonucleotide synthesis. This is typically achieved by ammonolysis, which cleaves the amide bond.

Experimental Protocols for Deprotection

Several methods are available for the deprotection of N⁶-benzoyladenine, with the choice often depending on the desired speed and the sensitivity of the oligonucleotide to other deprotection conditions.

Method 1: Standard Ammonolysis

-

Reagent: Concentrated aqueous ammonia (e.g., 28-30%).

-

Procedure: The solid support-bound oligonucleotide is treated with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for an extended period (e.g., 5-8 hours). This single step also cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate (B84403) backbone.[1][2]

Method 2: Accelerated Deprotection with AMA

-

Reagent: A 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).

-

Procedure: Treatment with AMA at 65°C can significantly reduce the deprotection time to as little as 10 minutes.[3] This method is particularly useful for high-throughput synthesis. However, it is important to note that the use of acetyl-protected deoxycytidine (Ac-dC) is recommended with AMA to prevent potential side reactions.[3]

Method 3: Alternative Basic Deprotection

-

Reagents: 0.5 M aqueous lithium hydroxide and 3.5 M triethylamine (B128534) in methanol.

-

Procedure: The oligonucleotide on the solid support is treated with a mixture of the reagents at 75°C for 60 minutes.[4]

Quantitative Data

The efficiency of the protection and deprotection steps is crucial for the overall yield and purity of the synthesized oligonucleotides. The following tables summarize available quantitative data.

Table 1: N⁶-Benzoylation of Adenosine Yields

| Method | Yield | Purity | Reference |

| Hexamethyldisilazane protection followed by benzoyl chloride | 89.9% | 99.2% | [5] |

| Trimethylchlorosilane protection followed by benzoyl chloride | 79.1% | 87% | [5] |

| Benzoyl chloride in pyridine (for Peptide Nucleic Acid monomer synthesis) | 79% | N/A |

Table 2: Deprotection Conditions and Times

| Method/Reagent | Temperature | Duration | Reference |

| Concentrated Aqueous Ammonia | 55°C | 5 hours | [1] |

| Ammonium Hydroxide / Methylamine (AMA) | 65°C | 10 minutes | [3] |

| 29% Ammonia (for more labile protecting groups) | Room Temp. | < 4 hours | [6] |

| 0.5 M LiOH (aq) / 3.5 M Triethylamine in Methanol | 75°C | 60 minutes | [4] |

Stability and Potential Side Reactions

The benzoyl group offers good stability under the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group during solid-phase synthesis. However, some studies have suggested that N⁶-phenoxyacetyl-protected adenosine may have a slightly higher stability against depurination under these acidic conditions.[6][7]

A potential side reaction during the deprotection of N⁶-benzoyladenine with amine-based reagents is transamination , where the amine from the deprotection solution can react with the carbonyl group of the protecting group.[3] Additionally, aromatic protecting groups like benzoyl are generally not recommended when using photolabile linkers for oligonucleotide cleavage, as they can interfere with the photochemical cleavage process.[3]

Experimental Workflow and Visualization

The use of Bz-protected adenine is a key component of the solid-phase oligonucleotide synthesis workflow. The following diagrams illustrate the key processes.

Conclusion

The benzoyl protecting group for adenine remains a cornerstone of modern oligonucleotide synthesis. Its robust stability during the synthetic cycle and reliable removal under well-established deprotection conditions make it a valuable tool for the preparation of high-quality DNA and RNA sequences. While alternative protecting groups and deprotection strategies exist, the benzoyl group continues to be widely employed in both academic research and industrial-scale oligonucleotide production. A thorough understanding of the associated chemistries, protocols, and potential side reactions is essential for any scientist working in this field.

References

- 1. atdbio.com [atdbio.com]

- 2. biotage.com [biotage.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104151384A - Improved process for preparing N6-benzoyl-D-adenosine - Google Patents [patents.google.com]

- 6. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Xeno Nucleic Acids (XNA) and Threose Nucleic Acid (TNA): From Core Concepts to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xeno Nucleic Acids (XNAs) are a class of synthetic nucleic acid analogs that hold immense promise for the fields of synthetic biology, diagnostics, and therapeutics. Unlike their natural counterparts, DNA and RNA, XNAs possess modified sugar-phosphate backbones, granting them novel chemical and biological properties.[1][2] This in-depth technical guide provides a comprehensive overview of XNAs, with a particular focus on Threose Nucleic Acid (TNA), a prominent and well-studied XNA. We will delve into their core chemical structures, biophysical properties, synthesis methodologies, and key experimental workflows, providing the necessary details for researchers and drug development professionals to understand and utilize these powerful molecules.

The primary allure of XNAs lies in their enhanced stability and resistance to nuclease degradation, a significant limitation of natural nucleic acids in therapeutic applications.[3][4] By altering the sugar moiety, XNAs can evade the enzymatic machinery that typically degrades DNA and RNA, leading to a longer half-life in biological systems.[5] This guide will explore the quantitative data supporting these claims and provide insights into the experimental protocols used to assess these properties.

Core Concepts: The Chemical Architecture of XNA and TNA

The fundamental difference between XNAs and natural nucleic acids lies in the sugar component of their backbone. While DNA and RNA are built upon deoxyribose and ribose sugars, respectively, XNAs incorporate a variety of alternative sugar structures.[2][6]

Threose Nucleic Acid (TNA) is a prime example of an XNA, where the five-carbon ribose sugar is replaced by a four-carbon threose sugar.[5] This seemingly subtle change has profound implications for the molecule's structure and function. The phosphodiester linkage in TNA connects the 2' and 3' carbons of the threose sugar, in contrast to the 3' to 5' linkage in DNA and RNA.[5][7] This altered connectivity results in a shorter backbone repeat unit, which, remarkably, does not preclude its ability to form stable Watson-Crick base pairs with itself, as well as with complementary DNA and RNA strands.[5][8]

Below is a diagram illustrating the structural differences between DNA, RNA, and TNA.

Other notable examples of XNAs include:

-

Hexitol Nucleic Acid (HNA): Incorporates a six-carbon sugar, anhydrohexitol.

-

Locked Nucleic Acid (LNA): Features a methylene (B1212753) bridge that "locks" the ribose ring in an A-form conformation.

-

Peptide Nucleic Acid (PNA): Replaces the entire sugar-phosphate backbone with a peptide-like backbone.

-

Glycol Nucleic Acid (GNA): Possesses the simplest sugar backbone, consisting of a repeating glycol unit.[2]

Biophysical Properties: Stability and Hybridization

The unique chemical structures of XNAs translate into distinct biophysical properties, which are critical for their application in drug development. Key among these are thermal stability (melting temperature, Tm) and nuclease resistance.

Thermal Stability (Melting Temperature)

The melting temperature (Tm) is the temperature at which 50% of a double-stranded nucleic acid dissociates into single strands. It is a crucial parameter for designing hybridization-based applications. The Tm of XNA-containing duplexes is influenced by factors such as the specific XNA chemistry, the sequence composition (especially purine (B94841) content), and the nature of the complementary strand (DNA or RNA).[9]

| Duplex Type | Sequence (5' to 3') | Purine Content (XNA Strand) | Melting Temperature (Tm) in °C | Reference |

| TNA:DNA | GTCGACGTCG | 50% | 51.0 | [10] |

| TNA:DNA | AGCTAGCTAG | 75% | 68.5 | [10] |

| TNA:DNA | TCGATCGATC | 25% | 44.6 | [10] |

| TNA:RNA | GUCGACGUCG | 50% | ~60 | [8] |

| DNA:DNA | GTCGACGTCG | 50% | 52.0 | [8] |

| RNA:RNA | GUCGACGUCG | 50% | 62.0 | [8] |

Note: Tm values are dependent on buffer conditions (e.g., salt concentration). The values presented here are for comparative purposes.

Nuclease Resistance

The altered backbone of XNAs, particularly TNA, renders them highly resistant to degradation by nucleases, which are enzymes that cleave the phosphodiester bonds of natural nucleic acids. This property is paramount for in vivo applications where nucleic acid-based drugs are susceptible to rapid clearance.

| Nucleic Acid | Nuclease Source | Incubation Time (hours) | Degradation (%) | Reference |

| TNA | Fetal Bovine Serum (FBS) | 8 | <10 | [11] |

| DNA | Fetal Bovine Serum (FBS) | 8 | 100 | [11] |

| TNA | Acidic Conditions (pH 3.3, 90°C) | 1 | <10 | [12] |

| DNA | Acidic Conditions (pH 3.3, 90°C) | 1 | ~50 | [12] |

| RNA | Acidic Conditions (pH 3.3, 90°C) | 1 | ~75 | [12] |

Experimental Protocols

Chemical Synthesis of TNA Phosphoramidites

The foundation for the chemical synthesis of TNA oligonucleotides is the preparation of TNA phosphoramidite (B1245037) monomers. This multi-step process typically starts from a readily available chiral precursor like L-ascorbic acid.

Detailed Methodology:

-

Synthesis of the Protected Threofuranosyl Sugar: This involves a series of reactions to convert L-ascorbic acid into a protected threofuranosyl sugar derivative. This is a multi-step process often involving protection of hydroxyl groups.[6]

-

Glycosylation: The protected sugar is then coupled with a protected nucleobase (A, C, G, or T) using a Vorbrüggen glycosylation reaction. This step is crucial for establishing the correct N-glycosidic bond.[1][13]

-

Deprotection and Tritylation: Selective deprotection of the 5'-hydroxyl group is followed by the introduction of a dimethoxytrityl (DMTr) group, which serves as a protecting group during solid-phase synthesis and facilitates purification.

-

Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety, rendering the monomer ready for oligonucleotide synthesis.[6]

Enzymatic Synthesis of TNA Oligonucleotides

The enzymatic synthesis of TNA is made possible by engineered DNA polymerases that can recognize and incorporate TNA triphosphates (tNTPs). This method allows for the template-directed synthesis of TNA strands.

Detailed Methodology:

-

Template and Primer Design: A DNA template containing the complementary sequence of the desired TNA oligonucleotide is designed. A short DNA or TNA primer is annealed to the template.

-

Enzyme and Substrate Preparation: An engineered DNA polymerase with TNA synthesis activity (e.g., a modified KOD or Tgo polymerase) is used.[14] A mixture of the four TNA triphosphates (tATP, tCTP, tGTP, tTTP) is prepared.

-

Polymerase Extension Reaction: The reaction is typically carried out in a buffer containing the polymerase, the primer-template complex, tNTPs, and necessary cofactors (e.g., Mg²⁺). The reaction is incubated at the optimal temperature for the polymerase.

-

Purification: The synthesized TNA oligonucleotide is purified from the reaction mixture, often using denaturing polyacrylamide gel electrophoresis (PAGE).

Directed Evolution of TNA Polymerases

The development of efficient TNA polymerases is a key enabling technology for XNA research. Directed evolution is a powerful method to engineer polymerases with new or enhanced activities.

Detailed Methodology:

-

Library Generation: A library of mutant polymerase genes is created. This can be achieved through methods like error-prone PCR, DNA shuffling, or site-directed mutagenesis targeting key residues in the polymerase active site.[15][16]

-

Expression and Compartmentalization: The mutant genes are expressed in a host system (e.g., E. coli), and individual polymerase variants are compartmentalized, for example, in water-in-oil emulsions.

-

Selection/Screening: A selection or screening step is applied to identify polymerase variants that can synthesize TNA. This often involves a fluorescent reporter system that is activated upon successful TNA synthesis.

-

Isolation and Amplification: The genes of the "hit" polymerase variants are recovered and amplified by PCR.

-

Iterative Cycles: The process of mutagenesis, expression, and selection is repeated for several rounds to accumulate beneficial mutations and evolve highly active and faithful TNA polymerases.[15]

In Vitro Selection of TNA Aptamers (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a technique used to isolate aptamers—short, single-stranded nucleic acids that bind to a specific target with high affinity and specificity. The use of TNA in SELEX can lead to the discovery of highly stable aptamers for therapeutic and diagnostic applications.

Detailed Methodology:

-

Library Synthesis: A large, random library of TNA oligonucleotides is synthesized, typically with a central randomized region flanked by constant primer binding sites.[17][18]

-

Incubation with Target: The TNA library is incubated with the target molecule (e.g., a protein), which is often immobilized on a solid support (e.g., magnetic beads).

-

Partitioning: Unbound TNA sequences are washed away, while the TNA molecules that bind to the target are retained.

-

Elution and Reverse Transcription: The bound TNA molecules are eluted from the target and then reverse-transcribed into DNA using an engineered XNA-dependent DNA polymerase.[10]

-

PCR Amplification: The resulting DNA is amplified by PCR.

-

Generation of Enriched TNA Pool: The amplified DNA is used as a template to generate an enriched pool of TNA for the next round of selection.

-

Iterative Cycles: The process is repeated for multiple rounds, with increasing selection pressure, to enrich for high-affinity TNA aptamers.[19]

Applications in Drug Development

The unique properties of XNAs, particularly their high stability, make them attractive candidates for various therapeutic applications.

-

Aptamers: XNA aptamers can be developed as therapeutic agents that bind to and inhibit disease-related proteins with high specificity. Their resistance to nucleases gives them a significant advantage over DNA and RNA aptamers in terms of in vivo half-life.[3][4]

-

Antisense Oligonucleotides: XNAs can be designed as antisense agents to modulate gene expression. Their ability to form stable duplexes with mRNA can lead to potent and long-lasting gene silencing effects.

-

XNAzymes: Through in vitro selection, it is possible to evolve XNAs with catalytic activity (XNAzymes). These could be developed as novel therapeutic agents that can cleave specific target RNA molecules.

-

Diagnostics: The stability and specific hybridization properties of XNAs make them ideal for use as probes in diagnostic assays.

Conclusion

Xeno Nucleic Acids, with TNA as a leading example, represent a significant advancement in the field of synthetic biology and nucleic acid chemistry. Their unique chemical structures bestow upon them remarkable properties, most notably high stability against nuclease degradation. This guide has provided a technical overview of the core concepts, biophysical properties, and key experimental methodologies associated with XNA and TNA. As research in this area continues to progress, the development of more efficient enzymatic tools and a deeper understanding of their in vivo behavior will undoubtedly pave the way for the next generation of nucleic acid-based diagnostics and therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Structural basis for TNA synthesis by an engineered TNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xeno nucleic acid - Wikiwand [wikiwand.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Xeno Nucleic Acids as Functional Materials: From Biophysical Properties to Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Detailed Protein-SELEX Protocol Allowing Visual Assessments of Individual Steps for a High Success Rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme Engineered To Produce Threose Nucleic Acid, a Synthetic Genetic Material | Technology Networks [technologynetworks.com]

- 12. Selection of Aptamers Against Whole Living Cells: From Cell-SELEX to Identification of Biomarkers | Springer Nature Experiments [experiments.springernature.com]

- 13. asu.elsevierpure.com [asu.elsevierpure.com]

- 14. osti.gov [osti.gov]

- 15. Engineering TNA polymerases through iterative cycles of directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evolution of Thermophilic DNA Polymerases for the Recognition and Amplification of C2’-Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Selection of an ATP-Binding TNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro selection of aptamers and their applications - PMC [pmc.ncbi.nlm.nih.gov]

DMTr-TNA A(Bz)-amidite molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-α-L-threofuranosyladenine-3'-O-(N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMTr-TNA A(Bz)-amidite. It is a crucial building block in the synthesis of Threose Nucleic Acid (TNA), a synthetic analogue of DNA and RNA with significant potential in therapeutic and diagnostic applications.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and quality control.

| Property | Value | Citations |

| Molecular Formula | C46H50N7O7P | [1][2][3][4] |

| Molecular Weight | 843.9 g/mol | [1][2][3][4] |

| Exact Molecular Weight | 843.921762 g/mol | [4] |

| CAS Number | 325683-93-0 | [3][4] |

| Appearance | A solid | [3][4] |

| Storage Conditions | -20°C | [2][3] |

| Purity | ≥98% | [3][4] |

| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | [3] |

Synthesis and Chemical Logic

The synthesis of this compound is a multi-step process that begins with a readily available chiral precursor, L-ascorbic acid. The overall synthetic strategy involves the formation of the protected threofuranosyl sugar, followed by glycosylation with a protected adenine (B156593) base, and finally, phosphitylation to yield the reactive phosphoramidite.

The logical progression of the synthesis is depicted in the following diagram:

References

- 1. synoligo.com [synoligo.com]

- 2. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of threose nucleic acid (TNA) triphosphates and oligonucleotides by polymerase-mediated primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

Navigating the Synthesis of Threose Nucleic Acids: A Technical Guide to the Solubility and Stability of DMTr-TNA A(Bz)-amidite

For Immediate Release

In the rapidly advancing field of synthetic genetics and drug development, the use of xeno-nucleic acids (XNAs) like threose nucleic acid (TNA) is gaining significant traction. A cornerstone of TNA synthesis is the phosphoramidite (B1245037) building block, DMTr-TNA A(Bz)-amidite. This in-depth technical guide provides researchers, scientists, and drug development professionals with critical data on the solubility and stability of this key reagent, alongside detailed experimental protocols to ensure its successful application in oligonucleotide synthesis.

Core Properties of this compound

This compound is a specialized nucleoside phosphoramidite used in the automated solid-phase synthesis of TNA oligonucleotides. The dimethoxytrityl (DMTr) group at the 5'-position and the benzoyl (Bz) protection on the exocyclic amine of adenine (B156593) are crucial for preventing unwanted side reactions during synthesis. Understanding its solubility in various organic solvents and its stability under different conditions is paramount for achieving high coupling efficiencies and final product purity.

Quantitative Solubility Data

The solubility of this compound is a critical factor in preparing solutions for automated oligonucleotide synthesizers. The following table summarizes its solubility in solvents commonly used in nucleic acid chemistry. It is important to note that anhydrous solvents are essential to prevent hydrolysis of the phosphoramidite.

| Solvent | Solubility | Notes |

| Anhydrous Acetonitrile (B52724) | >50 mg/mL (Freely soluble) | The standard and recommended solvent for oligonucleotide synthesis. |

| Dichloromethane (DCM) | Freely soluble | Can be used, particularly for more lipophilic analogues. |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble (1-10 mg/mL)[1] | Not typically used for synthesis but relevant for analytical purposes. |

| Ethanol | Sparingly soluble (1-10 mg/mL)[1] | Not a synthesis solvent; data is relevant for handling and purification considerations. |

| Aqueous Buffers | Insoluble | Expected, as the DMTr group is highly hydrophobic. |

Table 1: Solubility of this compound in Various Solvents

Stability Profile

The stability of this compound, both in solid form and in solution, directly impacts the efficiency of oligonucleotide synthesis and the integrity of the final product. Phosphoramidites are sensitive to moisture and acidic conditions.

| Condition | Stability | Recommendations |

| Solid State | ||

| Storage at -20°C under inert gas (Argon) | ≥ 4 years[1] | Long-term storage should be in a freezer under an inert atmosphere. |

| Shipping/Short-term ambient temperature | Stable for several days[1] | While stable for shipping, it should be moved to recommended storage conditions upon receipt. |

| In Solution (Anhydrous Acetonitrile) | ||

| At room temperature under inert gas | Purity reduced by ~6% after 5 weeks for dA(Bz)-amidite analogues. | Prepare fresh solutions for synthesis runs. For extended use on a synthesizer, minimize exposure to air and moisture. |

| Exposure to moisture, acids, or >40°C | Rapid degradation | Use anhydrous solvents and consider adding a non-nucleophilic base like triethylamine (B128534) to solutions on the synthesizer to improve stability. |

Table 2: Stability of this compound under Various Conditions

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development.

Standard Protocol for TNA Oligonucleotide Synthesis

This protocol outlines the key steps for incorporating this compound into a growing oligonucleotide chain using an automated solid-phase synthesizer.

-

Preparation of the Phosphoramidite Solution :

-

Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Ensure the solvent contains less than 30 ppm of water. The use of molecular sieves is recommended to maintain anhydrous conditions.

-

-

Synthesis Cycle : The following steps are performed in an automated cycle for each monomer addition.

-

Deprotection (De-blocking) : The 5'-DMTr group of the support-bound nucleoside is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling : The prepared 0.1 M solution of this compound in acetonitrile is delivered to the synthesis column along with an activator, typically 5-ethylthio-1H-tetrazole (ETT). The standard coupling time is 10-15 minutes. This step forms the phosphite (B83602) triester linkage.

-

Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences. This is achieved using a solution of acetic anhydride (B1165640) and N-methylimidazole.

-

Oxidation : The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester. This is typically done using a 0.02 M solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine.

-

These four steps are repeated for each subsequent monomer until the desired TNA oligonucleotide sequence is assembled.

Visualizing Key Processes

To further clarify the application and chemistry of this compound, the following diagrams illustrate the oligonucleotide synthesis workflow and the primary degradation pathway.

Caption: Automated Solid-Phase TNA Oligonucleotide Synthesis Cycle.

Caption: Primary Degradation Pathways of Phosphoramidites in Solution.

This guide consolidates essential data to aid in the effective use of this compound. By adhering to the outlined protocols and understanding the stability limitations, researchers can optimize the synthesis of high-quality TNA oligonucleotides for pioneering applications in therapeutics and diagnostics.

References

A Technical Guide to Commercial TNA Phosphoramidites for Researchers and Drug Development Professionals

Introduction: Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. Its unique threose sugar backbone, replacing the ribose or deoxyribose of natural nucleic acids, confers remarkable resistance to nuclease degradation, a critical attribute for in vivo applications. This guide provides an in-depth overview of commercially available TNA phosphoramidites, their synthesis into oligonucleotides, and their application in key research and drug development workflows.

Commercial Suppliers of TNA Phosphoramidites

Several companies offer TNA phosphoramidites for oligonucleotide synthesis. While direct head-to-head comparative data on performance metrics like coupling efficiency can be limited in the public domain, this section summarizes the available information on commercial suppliers and their products. Researchers are encouraged to contact suppliers directly for the most up-to-date and specific technical information.

| Supplier | TNA Phosphoramidites Offered (Bases) | Product Identifiers (Example) | Purity Data |

| Hongene Biotech | A, C, G, T, U | 3'-O-DMT-α-L-threofuranosyl-A(Bz)-2'-CE-Phosphoramidite (PR1-120) | HPLC or UPLC ≥95%[1] |

| Wuhu Huaren Science and Technology Co., Ltd. | A, C, G, T | A-TNA Phosphoramidite (B1245037) (CAS: 325683-93-0) | Not specified |

| Biosolve | A, C, G | G-TNA Phosphoramidite DNA synthesis | ≥95% (HPLC) |

| MedChemExpress | U, C | DMTr-TNA-U-amidite (HY-49210) | Not specified |

| BroadPharm | U | DMTr-TNA-U amidite (BP-29961) | Not specified |

Note: The table provides a snapshot of offerings. Product availability and specifications are subject to change. It is recommended to visit the suppliers' websites for the latest information.

Solid-Phase Synthesis of TNA Oligonucleotides

TNA oligonucleotides are synthesized using standard automated phosphoramidite chemistry on a solid support. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Experimental Protocol: Solid-Phase Synthesis of a TNA Oligonucleotide

This protocol outlines the general steps for synthesizing a TNA oligonucleotide on an automated DNA/RNA synthesizer.

1. Reagent Preparation:

-

TNA Phosphoramidites: Dissolve the TNA phosphoramidites (A, C, G, T) in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05-0.1 M).

-

Activator: Prepare a solution of an appropriate activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in anhydrous acetonitrile. The optimal concentration depends on the activator and synthesizer (e.g., 0.25 M for DCI)[2].

-

Standard Synthesis Reagents: Ensure fresh solutions of deblocking (e.g., trichloroacetic acid in dichloromethane), capping (e.g., acetic anhydride (B1165640) and N-methylimidazole), and oxidizing (e.g., iodine in THF/water/pyridine) reagents are loaded onto the synthesizer.

2. Synthesis Cycle:

-

Column: Install a synthesis column containing the appropriate solid support (e.g., Controlled Pore Glass - CPG) with the first nucleoside pre-loaded.

-

Synthesizer Programming: Program the desired TNA sequence into the synthesizer. For TNA synthesis, it may be necessary to increase the coupling time compared to standard DNA synthesis to ensure high coupling efficiency. A coupling time of 5-15 minutes is often recommended[3].

-

Initiate Synthesis: Start the automated synthesis protocol. The synthesizer will perform the following steps for each base addition:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Activation of the incoming TNA phosphoramidite by the activator and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate (B84403) triester.

-

3. Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and phosphate backbone are removed.

-

A common method is to treat the solid support with a solution of concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at an elevated temperature (e.g., 55°C) for several hours.

4. Purification and Analysis:

-

The crude TNA oligonucleotide is purified to remove truncated sequences and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Ion-exchange or reverse-phase HPLC are common methods for purifying oligonucleotides[4].

-

Analysis: The purity and identity of the final TNA oligonucleotide can be confirmed by analytical HPLC and mass spectrometry[5][6][7].

Applications of TNA Oligonucleotides in Research and Drug Development

Antisense Gene Silencing

TNA oligonucleotides can be designed as antisense agents to bind to a specific mRNA sequence and inhibit gene expression. One common mechanism involves the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA-like duplex.

This protocol describes a general procedure for evaluating the gene-silencing activity of a TNA antisense oligonucleotide in a mammalian cell line.

1. Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., HeLa cells) in the appropriate growth medium.

-

Seed the cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-80% confluency at the time of transfection.

2. TNA Oligonucleotide Delivery (Transfection):

-

Prepare a solution of the TNA antisense oligonucleotide and a suitable transfection reagent (e.g., a cationic lipid formulation) in serum-free medium, following the manufacturer's instructions.

-

Add the transfection complex to the cells and incubate for a specified period (e.g., 4-6 hours).

-

Replace the transfection medium with fresh, complete growth medium.

3. Incubation and Cell Lysis:

-

Incubate the cells for 24-72 hours to allow for mRNA and protein turnover.

-

Lyse the cells to extract total RNA and/or protein.

4. Quantification of Gene Knockdown:

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reverse transcribe the extracted RNA to cDNA.

-

Perform qPCR using primers specific for the target gene and a reference gene (e.g., GAPDH) to determine the relative mRNA expression levels.

-

-

Western Blot:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., β-actin).

-

Use a secondary antibody conjugated to a detectable enzyme or fluorophore for visualization and quantification.

-

Aptamer Selection (SELEX)